An In-depth Technical Guide to 9-Boc-3-oxa-9-azabicyclo[3.3.1]nonan-7-one: A Versatile Scaffold for Drug Discovery
An In-depth Technical Guide to 9-Boc-3-oxa-9-azabicyclo[3.3.1]nonan-7-one: A Versatile Scaffold for Drug Discovery
This technical guide provides a comprehensive overview of the physical and chemical properties of 9-Boc-3-oxa-9-azabicyclo[3.3.1]nonan-7-one, a key building block for researchers and scientists in the field of drug development. This document will delve into the structural features, spectroscopic profile, and chemical behavior of this compound, offering insights into its potential applications and handling considerations.
Introduction: The Significance of the Bicyclo[3.3.1]nonane Scaffold
The 9-azabicyclo[3.3.1]nonane framework is a conformationally restricted bicyclic system that has garnered significant attention in medicinal chemistry. Its rigid structure allows for the precise spatial orientation of substituents, which is crucial for optimizing interactions with biological targets. The incorporation of a 3-oxa bridge introduces an ether linkage, which can influence the compound's polarity, solubility, and metabolic stability. The presence of a ketone at the 7-position and a Boc-protected nitrogen at the 9-position provides versatile handles for further chemical modifications, making 9-Boc-3-oxa-9-azabicyclo[3.3.1]nonan-7-one a valuable intermediate in the synthesis of complex bioactive molecules.
Derivatives of the azabicyclo[3.3.1]nonane scaffold have been explored for a wide range of therapeutic applications, including their use as anticancer, antimalarial, and anti-inflammatory agents.[1] The constrained nature of this scaffold is instrumental in designing ligands with high affinity and selectivity for specific receptors and enzymes.[2]
Physicochemical Properties
A thorough understanding of the physicochemical properties of a compound is fundamental for its application in synthetic chemistry and drug development.
| Property | Value | Source |
| Molecular Formula | C₁₂H₁₉NO₄ | [3] |
| Molecular Weight | 241.29 g/mol | [3] |
| CAS Number | 280761-97-9 | [3] |
| Appearance | Solid | [3] |
| Boiling Point (Predicted) | 356.2 ± 42.0 °C at 760 mmHg | [3] |
| Storage Temperature | Room Temperature | [3] |
Structural and Conformational Analysis
The 9-azabicyclo[3.3.1]nonane core can adopt several conformations, with the chair-chair and chair-boat forms being the most common. The equilibrium between these conformers is influenced by the substituents on the bicyclic system.[5] For 9-Boc-3-oxa-9-azabicyclo[3.3.1]nonan-7-one, the bulky tert-butoxycarbonyl (Boc) group on the nitrogen atom and the oxygen atom in the ring will play a significant role in determining the preferred conformation.
Diagram: Conformational Isomers of the 9-Azabicyclo[3.3.1]nonane Core
Caption: Chair-Chair vs. Chair-Boat conformations of the bicyclo[3.3.1]nonane core.
Spectroscopic Characterization
Spectroscopic data is essential for the unambiguous identification and characterization of organic molecules. While a comprehensive set of publicly available spectra for this specific compound is limited, typical spectroscopic features can be predicted based on its structure. Chemical suppliers often provide access to NMR, HPLC, and other analytical data upon request.[6]
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¹H NMR (Proton Nuclear Magnetic Resonance): The ¹H NMR spectrum is expected to show a complex pattern of signals in the aliphatic region corresponding to the protons of the bicyclic framework. The nine protons of the tert-butyl group will appear as a sharp singlet around 1.4-1.5 ppm. The protons adjacent to the ether oxygen and the ketone will be shifted downfield.
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¹³C NMR (Carbon-13 Nuclear Magnetic Resonance): The ¹³C NMR spectrum will display twelve distinct signals. The carbonyl carbon of the ketone will resonate at a characteristic downfield shift (around 200-210 ppm). The carbons of the Boc group will appear at approximately 80 ppm (quaternary carbon) and 28 ppm (methyl carbons). The remaining signals will correspond to the carbons of the bicyclic core.
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IR (Infrared) Spectroscopy: The IR spectrum will be characterized by strong absorption bands corresponding to the carbonyl stretching vibrations of the ketone (around 1710-1730 cm⁻¹) and the urethane carbonyl of the Boc group (around 1680-1700 cm⁻¹). C-O stretching vibrations for the ether linkage will also be present.
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MS (Mass Spectrometry): The mass spectrum will show the molecular ion peak (M⁺) or, more commonly in soft ionization techniques like electrospray ionization (ESI), the protonated molecule [M+H]⁺ at m/z 242.29. Fragmentation patterns would likely involve the loss of the Boc group or isobutylene.
Chemical Properties and Reactivity
The chemical reactivity of 9-Boc-3-oxa-9-azabicyclo[3.3.1]nonan-7-one is primarily dictated by the functional groups present: the ketone, the Boc-protected amine, and the ether linkage.
Reactivity of the Ketone: The ketone at the 7-position is a key site for chemical modification. It can undergo a variety of standard carbonyl reactions, including:
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Reduction: Reduction with agents like sodium borohydride (NaBH₄) would yield the corresponding alcohol, 9-Boc-3-oxa-9-azabicyclo[3.3.1]nonan-7-ol.
-
Reductive Amination: Reaction with an amine in the presence of a reducing agent can be used to introduce a nitrogen-containing substituent at the 7-position.[7]
-
Wittig Reaction: Conversion of the ketone to an alkene can be achieved using phosphorus ylides.
-
Grignard and Organolithium Reactions: Addition of organometallic reagents will lead to the formation of tertiary alcohols.
Stability and Reactivity of the Boc Protecting Group: The tert-butoxycarbonyl (Boc) group is a widely used protecting group for amines due to its stability under a broad range of conditions.[8] It is generally stable to bases, nucleophiles, and catalytic hydrogenation. However, it is readily cleaved under acidic conditions, such as with trifluoroacetic acid (TFA) or hydrochloric acid (HCl) in an organic solvent, to afford the free secondary amine.[9] This orthogonality makes it a valuable tool in multi-step syntheses.
Diagram: Key Reactions of 9-Boc-3-oxa-9-azabicyclo[3.3.1]nonan-7-one
Caption: Potential chemical transformations of the target molecule.
Synthesis
A detailed, step-by-step synthesis protocol for 9-Boc-3-oxa-9-azabicyclo[3.3.1]nonan-7-one is not explicitly detailed in a single peer-reviewed publication. However, its synthesis can be envisioned based on established methods for constructing the 9-azabicyclo[3.3.1]nonane core, such as the Robinson-Schöpf-type condensation.[5] A plausible synthetic route would involve the reaction of a suitable amine, glutaraldehyde, and a functionalized acetone derivative.
A general procedure for the synthesis of the related 9-benzyl-9-azabicyclo[3.3.1]nonan-3-one involves the reaction of benzylamine hydrochloride, glutaraldehyde, and 3-oxopentanedioic acid.[10] A similar strategy could likely be adapted for the synthesis of the 3-oxa analogue, followed by de-benzylation and protection with a Boc group.
A Proposed Synthetic Workflow:
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Condensation: A three-component condensation reaction to form the bicyclic core.
-
Purification: Purification of the intermediate by column chromatography or crystallization.
-
Deprotection/Protection: If a different protecting group is used initially (e.g., benzyl), it would be removed, followed by the introduction of the Boc group using di-tert-butyl dicarbonate (Boc₂O).
Applications in Drug Discovery
The 9-Boc-3-oxa-9-azabicyclo[3.3.1]nonan-7-one scaffold is a valuable starting material for the synthesis of libraries of compounds for high-throughput screening. Its rigid, three-dimensional structure allows for the exploration of chemical space that is often inaccessible with more flexible acyclic or monocyclic compounds.
Derivatives of the broader oxazabicyclo[3.3.1]nonane class have been investigated as potent and orally active GPR119 agonists for the treatment of type 2 diabetes.[11][12] The conformational constraint imposed by the bicyclic system is a key design element in achieving high receptor affinity and agonist activity. Furthermore, substituted 9-azabicyclo[3.3.1]nonane derivatives have been synthesized and evaluated as σ₂ receptor ligands, which have potential applications in cancer imaging and therapy.[13]
Safety and Handling
As with any chemical compound, proper safety precautions should be taken when handling 9-Boc-3-oxa-9-azabicyclo[3.3.1]nonan-7-one. It is recommended to handle this compound in a well-ventilated fume hood, wearing appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat. For detailed safety information, it is essential to consult the Safety Data Sheet (SDS) provided by the supplier.
Conclusion
9-Boc-3-oxa-9-azabicyclo[3.3.1]nonan-7-one is a valuable and versatile building block in modern medicinal chemistry. Its unique structural and chemical properties provide a robust platform for the synthesis of novel, conformationally restricted molecules with the potential for a wide range of therapeutic applications. While further experimental data on its specific properties would be beneficial, the foundational knowledge of its chemistry allows for its effective utilization in drug discovery programs.
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